Cas no 875120-42-6 (N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide)

N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide structure
875120-42-6 structure
Product name:N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
CAS No:875120-42-6
MF:C15H12N4OS
Molecular Weight:296.347
CID:3233230
PubChem ID:11522204

N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • 1H-PYRAZOLE-5-CARBOXAMIDE, N-8H-INDENO[1,2-D]THIAZOL-2-YL-1-METHYL-
    • N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-methylpyrazole-3-carboxamide
    • N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
    • 2-Methyl-2H-pyrazole-3-carboxylic acid (8H-indeno[1,2-d]thiazol-2-yl)-amide
    • 875120-42-6
    • AKOS024495954
    • F5086-0130
    • N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
    • IUNBOBZVODBGIL-UHFFFAOYSA-N
    • SCHEMBL14091295
    • N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
    • インチ: InChI=1S/C15H12N4OS/c1-19-11(6-7-16-19)14(20)18-15-17-13-10-5-3-2-4-9(10)8-12(13)21-15/h2-7H,8H2,1H3,(H,17,18,20)
    • InChIKey: IUNBOBZVODBGIL-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 296.07318219Da
  • 同位素质量: 296.07318219Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 21
  • 回転可能化学結合数: 2
  • 複雑さ: 420
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.1Ų
  • XLogP3: 2.5

N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5086-0130-10mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
10mg
$79.0 2023-09-10
Life Chemicals
F5086-0130-40mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6 90%+
40mg
$140.0 2023-05-21
Life Chemicals
F5086-0130-4mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
4mg
$66.0 2023-09-10
Life Chemicals
F5086-0130-20mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
20mg
$99.0 2023-09-10
Life Chemicals
F5086-0130-25mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
25mg
$109.0 2023-09-10
Life Chemicals
F5086-0130-3mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
3mg
$63.0 2023-09-10
Life Chemicals
F5086-0130-30mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
30mg
$119.0 2023-09-10
Life Chemicals
F5086-0130-10μmol
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5086-0130-20μmol
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5086-0130-15mg
N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
875120-42-6
15mg
$89.0 2023-09-10

N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide 関連文献

N-{8H-indeno1,2-d1,3thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamideに関する追加情報

Recent Advances in the Study of N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide (CAS: 875120-42-6)

The compound N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide (CAS: 875120-42-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising pharmacological properties. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the compound's role as a potent inhibitor of specific kinase pathways, particularly those involved in inflammatory and oncogenic processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 875120-42-6 exhibits high selectivity for the JAK-STAT signaling pathway, which is implicated in various autoimmune diseases and cancers. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the kinase domain, revealing key interactions that contribute to its inhibitory activity.

In addition to its kinase inhibitory properties, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide has shown promise in preclinical models of neurodegenerative diseases. A recent publication in ACS Chemical Neuroscience reported that the compound can cross the blood-brain barrier and modulate neuroinflammation by targeting microglial activation. These findings suggest potential applications in Alzheimer's disease and other tauopathies.

The synthetic routes to 875120-42-6 have also been optimized in recent years. A 2022 patent application disclosed a novel, high-yield synthesis method that reduces the number of steps from previous protocols while maintaining excellent purity. This advancement is particularly significant for scaling up production for potential clinical trials.

Pharmacokinetic studies of this compound have revealed favorable properties, including good oral bioavailability and a half-life suitable for once-daily dosing in animal models. However, researchers have noted that further optimization may be needed to improve metabolic stability, as cytochrome P450-mediated oxidation appears to be a primary route of clearance.

Looking forward, several pharmaceutical companies have included derivatives of 875120-42-6 in their pipelines for inflammatory and oncological indications. The unique indeno-thiazole scaffold presents opportunities for further medicinal chemistry optimization to enhance potency and selectivity. Current research efforts are focusing on structure-activity relationship studies to identify improved analogs with better therapeutic indices.

In conclusion, N-{8H-indeno[1,2-d][1,3]thiazol-2-yl}-1-methyl-1H-pyrazole-5-carboxamide represents an exciting chemical scaffold with multiple potential therapeutic applications. The recent advances in understanding its mechanism of action and optimizing its pharmacological properties position this compound as a promising candidate for further drug development efforts in inflammation, oncology, and neurodegeneration.

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